N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide
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Overview
Description
N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure, followed by the introduction of the ethyl, methoxyphenyl, and acetamide groups through various substitution and coupling reactions. Common reagents used in these steps include ethyl bromide, methoxybenzene, and acetic anhydride, under conditions such as refluxing in organic solvents and the use of catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, such as:
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Uniqueness
What sets N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide apart is its unique combination of functional groups and its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H23N5O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-[4-ethyl-5-(4-methoxyphenyl)-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H23N5O3/c1-4-22-24(17-5-11-20(34-3)12-6-17)25-27-15-21-23(31(25)29-22)13-14-30(26(21)33)19-9-7-18(8-10-19)28-16(2)32/h5-15H,4H2,1-3H3,(H,28,32) |
InChI Key |
ITUPKJJHPUKELT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C |
Origin of Product |
United States |
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